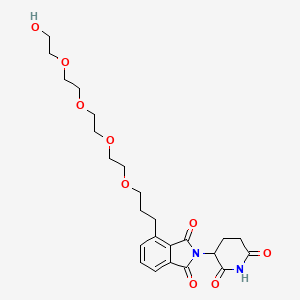

Thalidomide-C3-PEG4-OH

Description

Thalidomide-C3-PEG4-OH is a key building block for proteolysis-targeting chimeras (PROTACs), designed to facilitate targeted protein degradation. It consists of a thalidomide-derived cereblon E3 ligase ligand, a tetraethylene glycol (PEG4) linker, and a terminal hydroxyl (-OH) group. This configuration enables covalent conjugation with target protein ligands via simple chemical reactions, such as esterification or click chemistry. The compound has a molecular formula of C₂₄H₃₂N₂O₉, a molecular weight of 492.525, and a purity ≥95% (HPLC). It is stored at 2–8°C and has a shelf life of 12 months . Notably, its 25 mg formulation is currently out of stock, which may impact research continuity .

Properties

Molecular Formula |

C24H32N2O9 |

|---|---|

Molecular Weight |

492.5 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-[3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propyl]isoindole-1,3-dione |

InChI |

InChI=1S/C24H32N2O9/c27-8-10-33-12-14-35-16-15-34-13-11-32-9-2-4-17-3-1-5-18-21(17)24(31)26(23(18)30)19-6-7-20(28)25-22(19)29/h1,3,5,19,27H,2,4,6-16H2,(H,25,28,29) |

InChI Key |

FOSVUOZPDLGGQW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCOCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-C3-PEG4-OH typically involves the following steps:

Starting Material: The synthesis begins with thalidomide, which is prepared from L-glutamine through a series of reactions involving N-carbethoxyphthalimide and sodium carbonate.

PEGylation: The PEGylation process involves attaching a PEG chain to the thalidomide molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as differential scanning calorimetry and powder X-ray diffractometry are used to characterize the final product .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-C3-PEG4-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can modify the functional groups on the thalidomide moiety.

Substitution: Substitution reactions can introduce different functional groups to enhance its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure specific reactions occur .

Major Products Formed

The major products formed from these reactions include hydroxylated and substituted derivatives of this compound, which can have enhanced therapeutic properties .

Scientific Research Applications

Thalidomide-C3-PEG4-OH has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its effects on cellular processes and protein interactions.

Medicine: this compound is explored for its potential in drug delivery systems, particularly in targeting specific tissues or cells.

Industry: It is used in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Thalidomide-C3-PEG4-OH exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding alters the activity of the complex, leading to the degradation of specific proteins such as IKZF1 and IKZF3. These proteins are involved in regulating immune responses and cell proliferation, making this compound effective in treating conditions like multiple myeloma .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Thalidomide-C3-PEG4-OH with structurally related cereblon ligand-linker conjugates:

Key Observations :

- Terminal Group : The -OH group in this compound allows for nucleophilic substitution reactions, whereas -COOH (e.g., Thalidomide-PEG4-COOH) enables carbodiimide coupling. Azide (-N₃) terminals (e.g., Thalidomide-O-amido-C4-N3) are used in copper-catalyzed click chemistry .

- PEG Length : Longer PEG chains (e.g., PEG5 in Thalidomide-O-PEG5-OH) enhance solubility but may reduce cell permeability compared to PEG4 or PEG3 derivatives .

- Stability : Amide-linked PEGs (e.g., Thalidomide-O-amido-C4-N3) exhibit higher resistance to enzymatic hydrolysis than ether-linked variants like this compound .

Pharmacokinetic and Conjugation Properties

- Solubility : Thalidomide-O-amido-C4-N3 demonstrates high solubility in DMSO (40 mg/mL), advantageous for in vitro assays . This compound and PEG4-COOH derivatives show moderate solubility in organic solvents .

Research and Commercial Availability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.